molecular formula (C6H11NO6)n<br>C14H22O13 B1666846 Kaltostat CAS No. 9005-32-7

Kaltostat

Cat. No. B1666846
CAS RN: 9005-32-7
M. Wt: 398.32 g/mol
InChI Key: GKFPPCXIBHQRQT-UHFFFAOYSA-N
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Description

Kaltostat is a wound dressing composed of calcium sodium alginate . It’s indicated as a primary dressing for moderately to highly exuding chronic and acute wounds, and for wounds with minor bleeding . On contact with exudates, the dressing gradually forms a firm, moist gel which is highly absorbent .


Synthesis Analysis

This compound is composed of non-woven sodium calcium alginate fibers . Alginate-based wound dressings like this compound can be fabricated by the EDC-activated crosslinking of alginate with Polyethyleneimine and Ethylenediamine .


Molecular Structure Analysis

Alginate, a key component of this compound, is a linear biological copolymer consisting of (1 → 4) linked α-L-guluronate (G) and β-D-mannuronate (M) monomeric units . Alginate forms a gel when it comes in contact with calcium ions .


Chemical Reactions Analysis

This compound swabs were implanted subcutaneously in rats to evaluate their biodegradability and ability to evoke local tissue reactions . Histological sections showed no noticeable degradation of the this compound within the 3 months of the study .


Physical And Chemical Properties Analysis

Alginate, the main component of this compound, is known for its favourable properties such as biocompatibility and non-toxicity . It can be tailored to materials with properties suitable for wound healing . Alginate forms a gel when it comes in contact with calcium ions, which is a key property utilized in this compound .

Scientific Research Applications

Hemostatic Applications in Oral Surgery

Kaltostat, a hemostatic wound dressing made from sodium calcium alginate fibers, has been studied for its tissue response in healing tooth sockets. It was found to delay wound healing in the early phase but showed little difference from control sockets at 12 weeks. Healing was complete at 24 weeks, indicating its effectiveness but also a delay in the early stages of wound healing (Matthew et al., 1993).

Biodegradability and Tolerance in Subcutaneous Implants

Research evaluating the biodegradability of this compound when implanted subcutaneously in rats revealed no significant degradation over three months. The study demonstrated that this compound fibers are well tolerated, posing no toxic risk or contraindication for use as wound dressings or hemostatic agents (Lansdown & Payne, 1994).

Use in Epistaxis Management

A study comparing calcium sodium alginate fiber (this compound) with traditional gauze packing for severe epistaxis requiring hospital admission found no significant difference in efficacy or patient acceptability between the two. This suggests this compound as an acceptable alternative for epistaxis management (McGlashan et al., 1992).

Efficacy in Skin Graft Donor Sites

In the treatment of split-thickness skin graft donor sites, this compound demonstrated superior qualities to Jelonet. It provided greater patient comfort upon dressing removal and better quality of regenerated skin, highlighting its effectiveness in this application (Cihantimur et al., 1997).

Comparative Studies in Nasal Surgery

This compound was compared with trousered paraffin gauze and glove finger packs following partial inferior turbinectomy. It was associated with significantly less bleeding on pack removal and, regardless of the material used, leaving the packs in situ for 48 hours produced significantly less bleeding than when they were removed after 24 hours (Sirimanna et al., 1992).

Assessment in Burn Treatment

This compound has been evaluated for its use on grafted donor sites in burns, becoming the dressing of choice for split-thickness skin graft (SSG) donor sites in many burn centers. The use of this compound on these donor sites demonstrated effective wound care (Salibi & Farroha, 2014).

Mechanism of Action

Target of Action

Kaltostat, a product of ConvaTec Ltd, is primarily targeted at wounds that are moderately to heavily exuding . This includes chronic wounds such as leg ulcers (venous, arterial, and diabetic), pressure sores, fungating carcinomas, and acute wounds such as donor sites, abrasions, lacerations, and post-surgical wounds .

Mode of Action

This compound is composed of the sodium and calcium salts of alginic acid . When it comes into contact with exudate or other body fluids containing sodium ions, the fibers of this compound absorb the liquid and swell . The calcium ions present in the fiber are partially replaced by sodium, causing the dressing to take on a gel-like appearance . This gel overlays the wound and provides a moist environment that is believed to facilitate wound healing .

Biochemical Pathways

The transformation of the alginate fibers into a gel-like substance upon contact with sodium ions is a key aspect of its function . This process helps to maintain a moist environment conducive to wound healing.

Pharmacokinetics

As a topical dressing, this compound does not have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its effectiveness is largely dependent on its physical properties and the wound environment. The dressing absorbs exudate, swells, and forms a gel-like substance that provides a moist environment for wound healing .

Result of Action

The primary result of this compound’s action is the promotion of a moist wound environment that facilitates healing . The dressing also aids in the control of minor bleeding . It can be used on infected wounds under the care of a healthcare professional .

Action Environment

The action of this compound is influenced by the wound environment. The dressing is designed for use on wounds that are moderately to heavily exuding . In the presence of exudate or other body fluids containing sodium ions, the dressing absorbs the fluid, swells, and forms a gel-like substance . If the wound is very dry, or covered with hard black necrotic tissue, the dressing will be of little value .

Future Directions

While Kaltostat is already widely used in wound care, there is ongoing research to further improve the effectiveness of alginate-based dressings . Future directions may include the development of new formulations or combinations with other materials to enhance healing properties .

Biochemical Analysis

Biochemical Properties

Kaltostat is composed of alginates, which are natural polysaccharides extracted mainly from brown seaweeds . They are composed of two hexuronic acids: β-D-mannuronic acid (M) and α-L-guluronic acid (G) linked by 1–4 bonds . These units are randomly distributed in a linear chain . The biochemical properties of this compound are largely determined by these alginates.

Cellular Effects

In the presence of exudate or other body fluids containing sodium ions, the fibres of this compound absorb liquid and swell . This forms a gel-like material that overlays the wound and provides a micro-environment that is believed to facilitate wound healing .

Molecular Mechanism

The mechanism of action of this compound involves the partial replacement of calcium ions present in the dressing by sodium to form a gel-like material . This gel-like material is believed to facilitate wound healing .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely determined by the amount of exudate or other body fluids containing sodium ions present . As these fluids are absorbed, the fibres of this compound swell and form a gel-like material .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is indicated as a primary dressing for the management of heavily exuding wounds .

Metabolic Pathways

It is known that the alginates in this compound interact with sodium ions present in exudate or other body fluids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by the amount of exudate or other body fluids containing sodium ions present . As these fluids are absorbed, the fibres of this compound swell and form a gel-like material .

Subcellular Localization

It is known that the alginates in this compound interact with sodium ions present in exudate or other body fluids .

properties

IUPAC Name

6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFPPCXIBHQRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline]
Record name AMMONIUM ALGINATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ammonium alginate
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Solubility

SLOWLY SOL IN WATER; INSOL IN ALCOHOL
Record name AMMONIUM ALGINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW

CAS RN

9005-34-9
Record name Alginic acid, ammonium salt
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Record name Alginic acid, ammonium salt
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Kaltostat interact with wounds to promote healing?

A1: this compound dressings interact with wounds primarily through their high absorbency and ability to create a moist wound environment. [] They achieve this by exchanging sodium ions from the dressing with calcium ions present in wound exudate. This exchange forms a gel-like matrix that conforms to the wound bed, facilitating autolytic debridement and creating a favorable environment for granulation and re-epithelialization. []

Q2: What are the benefits of using this compound over traditional dressings like gauze?

A2: this compound offers several advantages over traditional gauze dressings, including:

  • Enhanced Healing: Studies show a tendency towards faster wound healing with this compound compared to gauze dressings. [, , , ]
  • Reduced Pain: this compound dressings are associated with significantly less pain during dressing changes compared to gauze, likely due to their non-adherent nature and moist wound environment. [, , , ]
  • Improved Haemostasis: this compound exhibits haemostatic properties, effectively controlling bleeding in various wound types. [, , , , ]

Q3: Does this compound possess any antimicrobial properties?

A3: While this compound itself does not possess inherent antimicrobial properties, its ability to create a moist wound environment and promote autolytic debridement indirectly contributes to a less favorable environment for bacterial growth. []

Q4: What is the chemical composition of this compound?

A4: this compound consists primarily of calcium sodium alginate, a natural polysaccharide derived from seaweed. It is composed of mannuronic acid and guluronic acid residues linked by 1,4-glycosidic bonds.

Q5: Are there any specific spectroscopic data available for this compound?

A5: While specific spectroscopic data for the final this compound product is not readily available in the provided literature, researchers often utilize techniques like Infrared (IR) spectroscopy to characterize the composition and structure of alginate-based materials. []

Q6: How does the performance of this compound compare to other advanced wound dressings?

A6: Studies comparing this compound to other advanced wound dressings, like hydrocolloids (DuoDERM), polyurethane films (Tegaderm Absorbent, Opsite), hydrofiber (Aquacel), and silicone foam (Mepilex), reveal varying results:

  • Healing Time: Tegaderm Absorbent demonstrated significantly faster healing times compared to this compound. [] DuoDERM showed a trend towards faster healing, although not statistically significant. []
  • Pain Reduction: Tegaderm Absorbent was associated with significantly less postoperative pain compared to this compound. []
  • Cost-Effectiveness: Xeroform (petrolatum gauze) emerged as the most cost-effective option, while Aquacel proved to be the most expensive. []

Q7: Is this compound biodegradable?

A7: The biodegradability of this compound is a subject of ongoing research. While one study observed no noticeable degradation of this compound fibers after three months of subcutaneous implantation in rats, [] other research suggests that a novel alginate dressing, AGA-100, exhibits complete bioresorption within three months when implanted into rabbit muscle. []

Q8: In what clinical scenarios is this compound typically used?

A8: this compound finds application in various clinical settings for the management of:

  • Split-thickness skin graft donor sites [, , , , ]
  • Epistaxis (nosebleeds) [, , ]
  • Venous ulcers [, ]
  • Burns [, ]
  • Surgical wounds requiring haemostasis [, ]

Q9: Are there any specific contraindications for the use of this compound?

A9: While this compound is generally considered safe and well-tolerated, it is not recommended for use on wounds with minimal exudate, as it requires moisture to activate its gel-forming properties. Additionally, some individuals may experience sensitivities or allergic reactions to alginate dressings.

Q10: What are the current research trends focusing on this compound and similar alginate dressings?

A10: Ongoing research aims to enhance the properties of alginate dressings like this compound. Some key areas of exploration include:

  • Incorporation of Antimicrobial Agents: Researchers are investigating the incorporation of antimicrobial agents like silver nanoparticles and iodine into alginate dressings to combat infection and promote healing. [, ]
  • Improving Biodegradability: Efforts are underway to develop alginate dressings with enhanced biodegradability, minimizing the potential for foreign body reactions. []
  • Optimizing Mechanical Properties: Researchers are exploring methods to improve the mechanical strength and elasticity of alginate dressings, potentially enhancing their performance and durability. []

Q11: What are the potential future applications of alginate-based dressings like this compound?

A11: The future of alginate-based dressings appears promising, with potential applications extending beyond traditional wound healing. Researchers are investigating their use in:

  • Drug Delivery Systems: The biocompatible and biodegradable nature of alginates makes them attractive candidates for developing controlled drug delivery systems. []
  • Tissue Engineering: Alginate hydrogels hold potential for use as scaffolds in tissue engineering applications due to their biocompatibility and ability to mimic the extracellular matrix. []

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